4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- is a complex organic compound with a unique structure that combines elements of quinazolinone and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the isoquinoline moiety and subsequent functionalization to achieve the final structure. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Derivatives: Compounds with the isoquinoline moiety but varying substituents.
Uniqueness
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- is unique due to its combination of quinazolinone and isoquinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
74101-64-7 |
---|---|
Molecular Formula |
C27H25N3O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
7-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H25N3O3/c1-16-7-5-6-8-23(16)30-17(2)29-22-13-19(9-10-20(22)27(30)31)26-21-15-25(33-4)24(32-3)14-18(21)11-12-28-26/h5-10,13-15H,11-12H2,1-4H3 |
InChI Key |
VDKTUCBIXJLYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.